molecular formula C17H14N4O2S B2694867 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034288-58-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2694867
M. Wt: 338.39
InChI Key: OMOKCXGYPVWDJM-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The compound also contains a furan ring and a pyrazole ring, both of which are also aromatic.

Scientific Research Applications

Synthesis and Antimicrobial, Anticancer Activities

A study highlights the facile synthesis of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives, starting from compounds with a backbone similar to the chemical . These synthesized compounds displayed significant antimicrobial and anticancer activities, particularly against various bacteria, fungi, and cancer cell lines like MCF-7 and HCT-116, suggesting their potential as templates for developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Reactivity and Electrophilic Substitution

Research on the reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole showcases its ability to undergo electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. This versatility underscores the compound's utility in organic synthesis, enabling the creation of various derivatives with potential biological and chemical applications (Aleksandrov & El’chaninov, 2017).

Antibacterial Agents Design

The design, synthesis, and QSAR studies of a novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the compound's framework can be leveraged to develop new antibacterial agents, addressing the urgent need for novel antibiotics due to rising antibiotic resistance (Palkar et al., 2017).

Cytotoxic Evaluation and EGFR Inhibition

A series of benzo[d]thiazole-2-carboxamide derivatives, structured similarly to the compound of interest, were evaluated for their cytotoxicity against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). Some derivatives demonstrated moderate to excellent potency, indicating the potential of such compounds as EGFR inhibitors, which could lead to the development of targeted cancer therapies (Zhang et al., 2017).

Antimicrobial Activity and Molecular Characterization

The synthesis and antimicrobial evaluation of N-(thiazol-2-yl)furan-2-carboxamide, a compound with a core structure related to the chemical , showed good activity against a range of microorganisms. Its structure was extensively characterized using techniques like IR, NMR, and X-ray diffraction, demonstrating the importance of structural analysis in understanding the biological activity of such compounds (Cakmak et al., 2022).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-17(12-1-2-15-16(7-12)24-11-19-15)18-4-5-21-9-14(8-20-21)13-3-6-23-10-13/h1-3,6-11H,4-5H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOKCXGYPVWDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCN3C=C(C=N3)C4=COC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

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